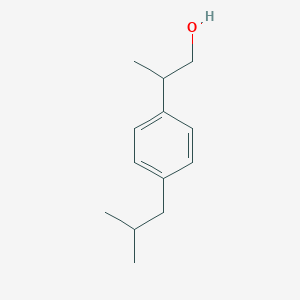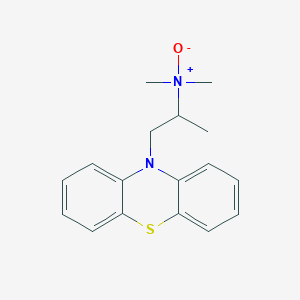
Promethazin-N-Oxid
Übersicht
Beschreibung
Mivacurium ist ein kurzwirksames, nicht-depolarisierendes neuromuskuläres Blockierungsmittel, das zur Benzylisoquinolinium-Gruppe gehört. Es wurde erstmals 1981 synthetisiert und wird hauptsächlich zur Einleitung der Anästhesie während der Intubation und zur Förderung der Skelettmuskelrelaxation während der Operation oder der maschinellen Beatmung eingesetzt . Mivacurium ist bekannt für seinen schnellen Wirkungseintritt und seine kurze Wirkungsdauer, wodurch es besonders für kurze chirurgische Eingriffe geeignet ist .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Mivacurium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung von Bisbenzylisoquinolinium-Verbindungen beinhalten. Der Prozess beinhaltet typischerweise die Reaktion von Benzylisoquinolinderivaten mit geeigneten Reagenzien, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Mivacurium beinhaltet die großtechnische Synthese seiner Bisbenzylisoquinolinium-Struktur. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei strenge Qualitätskontrollen zur Einhaltung pharmazeutischer Standards durchgeführt werden .
Wissenschaftliche Forschungsanwendungen
Mivacurium hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Medizin: Mivacurium wird in der klinischen Praxis häufig eingesetzt, um die tracheale Intubation zu erleichtern und während der Operation eine Muskelrelaxation zu bewirken.
5. Wirkmechanismus
Mivacurium übt seine Wirkung aus, indem es kompetitiv an cholinerge Rezeptoren auf der motorischen Endplatte bindet und die Wirkung von Acetylcholin antagonisiert . Dies führt zu einer Blockade der neuromuskulären Übertragung, die zu einer Muskelrelaxation führt. Die Wirkung von Mivacurium wird durch Acetylcholinesterase-Inhibitoren wie Neostigmin antagonisiert, die seine Wirkung umkehren können .
Wirkmechanismus
Target of Action
Promethazine N-Oxide, a derivative of Promethazine, primarily targets histamine H1, post-synaptic mesolimbic dopamine, alpha adrenergic, muscarinic, and NMDA receptors . These receptors play crucial roles in allergic reactions, pain, sedation, nausea, and vomiting .
Mode of Action
Promethazine N-Oxide interacts with its targets by antagonizing these receptors . This antagonistic action is used to treat allergic reactions . Antagonism of muscarinic and NMDA receptors contribute to its use as a sleep aid, as well as for anxiety and tension .
Biochemical Pathways
It is known that the compound can inhibit neuroinflammation and nlrp3 inflammasome activation . This suggests that it may impact pathways related to inflammation and immune response.
Pharmacokinetics
It is known that the metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules . N-dealkylation of N, N-dialkylamino moieties has been associated with retaining, attenuation or loss of pharmacologic activities of metabolites compared to their parent drugs .
Result of Action
The molecular and cellular effects of Promethazine N-Oxide’s action include reduced cell death and attenuated neuroinflammatory response . It also decreases ischemia-induced inflammasome activation, shown by reduced mRNA and protein expressions of NLRP3, IL-1β, TXNIP, cleaved-Caspase-1, and IL-18 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Promethazine N-Oxide. For instance, the oxidative degradation of Promethazine is influenced by factors such as pH, presence of metal ions like copper(II) and iron(III), and antioxidants . The role of the solvent in aniline oxidative coupling reactions with Promethazine is also crucial, as it can significantly influence the outcome of the reaction in terms of yield, selectivity, and reaction kinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mivacurium is synthesized through a series of chemical reactions involving the formation of bisbenzylisoquinolinium compounds. The process typically involves the reaction of benzylisoquinoline derivatives with appropriate reagents to form the desired compound .
Industrial Production Methods: Industrial production of mivacurium involves the large-scale synthesis of its bisbenzylisoquinolinium structure. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Mivacurium wird durch Plasma-Cholinesterase hydrolysiert, was zum Abbau der Verbindung in inaktive Metaboliten führt . Diese Hydrolyse ist eine Schlüsselreaktion, die die Dauer seiner neuromuskulären Blockierungseffekte bestimmt.
Häufige Reagenzien und Bedingungen: Die Hydrolyse von Mivacurium wird durch das Vorhandensein von Plasma-Cholinesterase, einem Enzym, das im Blut vorkommt, erleichtert . Die Reaktion findet unter physiologischen Bedingungen statt, wobei das Enzym den Abbau der Esterbindungen im Mivacurium-Molekül katalysiert.
Hauptprodukte, die gebildet werden: Die Hydrolyse von Mivacurium führt zur Bildung von inaktiven Metaboliten, die dann aus dem Körper ausgeschieden werden .
Vergleich Mit ähnlichen Verbindungen
Mivacurium wird mit anderen neuromuskulären Blockierungsmitteln wie Atracurium, Vecuronium und Rocuronium verglichen:
Die Einzigartigkeit von Mivacurium liegt in seiner kurzen Wirkungsdauer und der schnellen Hydrolyse durch Plasma-Cholinesterase, wodurch es besonders für kurze chirurgische Eingriffe geeignet ist .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(19(2,3)20)12-18-14-8-4-6-10-16(14)21-17-11-7-5-9-15(17)18/h4-11,13H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIGOJNZBMHQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560137 | |
| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81480-39-9 | |
| Record name | N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is Promethazine N-oxide formed in the body?
A: Research indicates that Promethazine N-oxide is a metabolic byproduct of Promethazine. When Promethazine is incubated with rabbit liver homogenate, specifically the 9000g supernatant fractions, several metabolites are produced. Among these are N-dealkylated, N-oxygenated, and ring-hydroxylated compounds. [] Promethazine N-oxide falls under the category of N-oxygenated products, suggesting its formation involves an oxidation reaction occurring at the nitrogen atom of Promethazine.
Q2: What other N-oxidized products are formed alongside Promethazine N-oxide during Promethazine metabolism?
A: In addition to Promethazine N-oxide, another significant N-oxidized product identified in the study is a nitrone compound (VIII). This nitrone is believed to be generated both chemically and metabolically from N-hydroxydesmethylpromethazine (VII), another metabolite of Promethazine. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


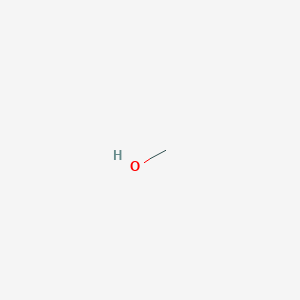
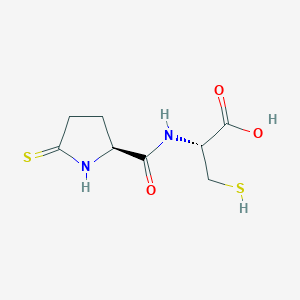
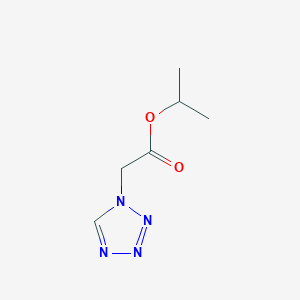
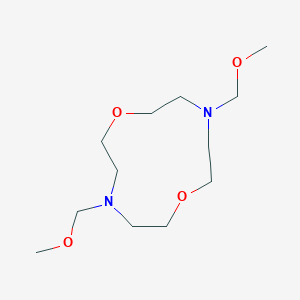
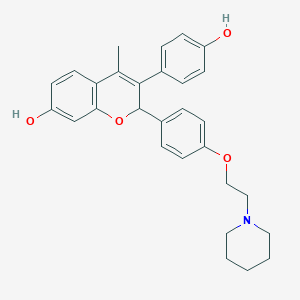
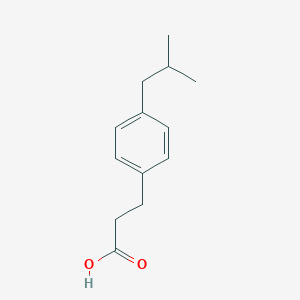
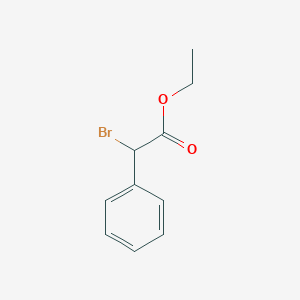

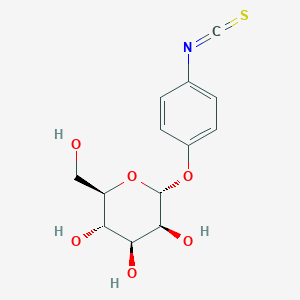
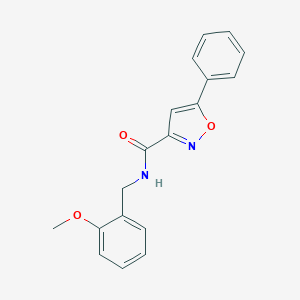

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
